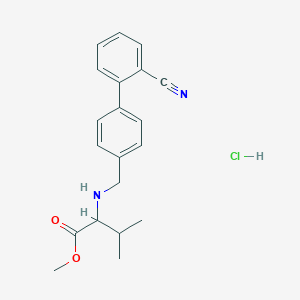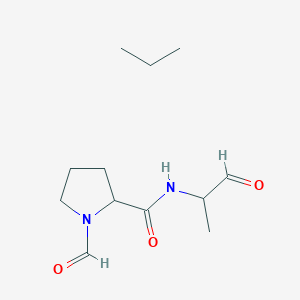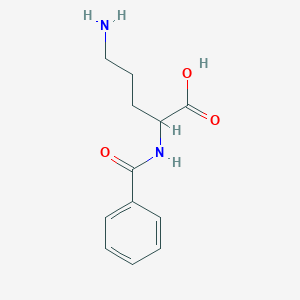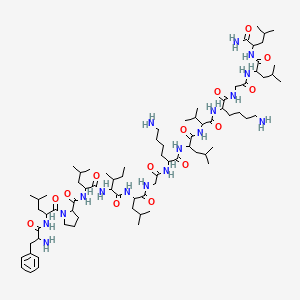
H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” is a synthetic peptide composed of multiple D- and L-amino acids. Peptides like this are often used in research to study protein interactions, enzyme functions, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin using a cleavage cocktail.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision. The process is similar to SPPS but scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: DTT, TCEP.
Coupling reagents: HBTU, DIC.
Major Products
The major products of these reactions are typically modified peptides with altered functional groups or sequences.
Scientific Research Applications
Chemistry
Protein Interaction Studies: Used to study how proteins interact with each other or with other molecules.
Enzyme Substrates: Serve as substrates to study enzyme kinetics and mechanisms.
Biology
Cell Signaling: Investigate the role of peptides in cell signaling pathways.
Receptor Binding: Study how peptides bind to receptors on cell surfaces.
Medicine
Drug Development: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Diagnostics: Used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Used in the development of biotechnological products and processes.
Pharmaceuticals: Incorporated into drug formulations for targeted delivery.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Leu-DL-Phe-OH
- H-DL-Leu-DL-Trp-DL-Pro-DL-Phe-OH
Uniqueness
The uniqueness of “H-DL-Phe-DL-Leu-DL-Pro-DL-Leu-DL-xiIle-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Val-DL-Lys-Gly-DL-Leu-DL-Leu-NH2” lies in its specific sequence, which can confer unique binding properties and biological activities compared to other peptides.
Properties
Molecular Formula |
C77H135N17O14 |
|---|---|
Molecular Weight |
1523.0 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[2-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104) |
InChI Key |
XLTWUWYATXRNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


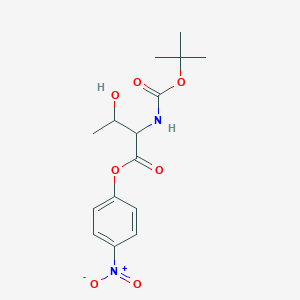
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)


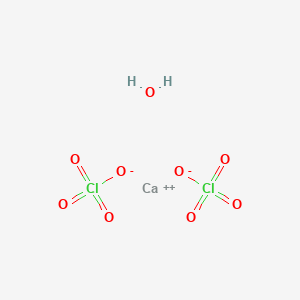
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
